

Application Notes and Protocols for N-acetyl lysyltyrosylcysteine amide (KYC)

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Compound of Interest

Compound Name: *N-acetyl lysyltyrosylcysteine amide*

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Introduction

N-acetyl lysyltyrosylcysteine amide (KYC) is a novel tripeptide that functions as a potent and specific inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[1][2][3][4][5] By inhibiting MPO, KYC effectively reduces the production of toxic oxidants, thereby protecting against cellular and tissue damage in various pathological conditions.[1][3][5] These application notes provide a comprehensive overview of the intraperitoneal (IP) injection protocol for KYC in preclinical research, particularly in rodent models.

Mechanism of Action

N-acetyl lysyltyrosylcysteine amide is a reversible and non-toxic inhibitor of myeloperoxidase.[2][3] MPO is a heme-containing enzyme predominantly found in neutrophils and, to a lesser extent, in monocytes and certain types of macrophages. It plays a critical role in the innate immune response by catalyzing the formation of reactive oxygen species, such as hypochlorous acid (HOCl), which are used to kill pathogens.[5][6] However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases.[2][7]

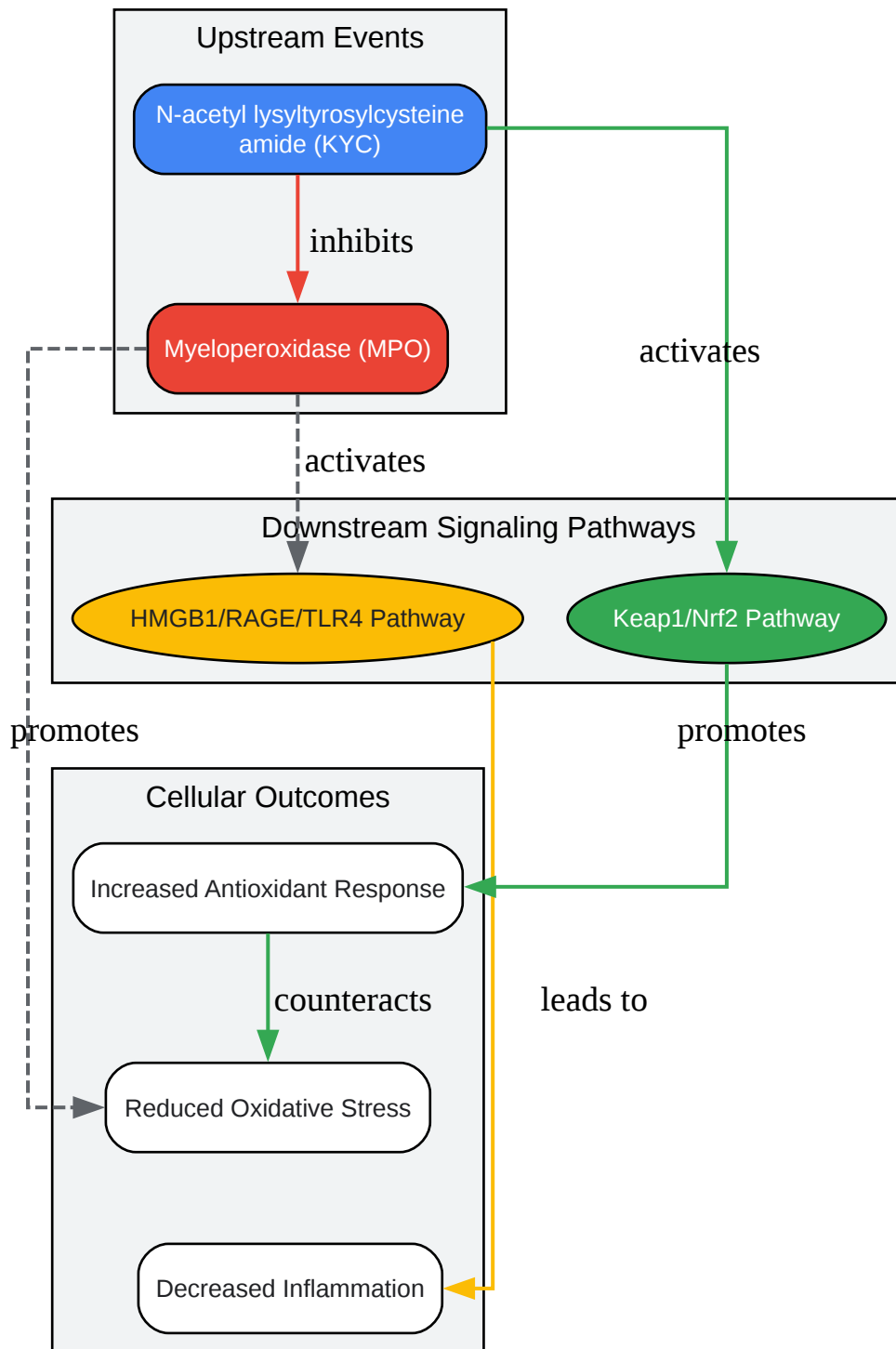
KYC inhibits MPO-dependent generation of toxic oxidants, including HOCl, and reduces protein nitration and LDL oxidation.[1][3][6] This inhibitory action helps to mitigate oxidative stress and its downstream inflammatory consequences.

Signaling Pathways

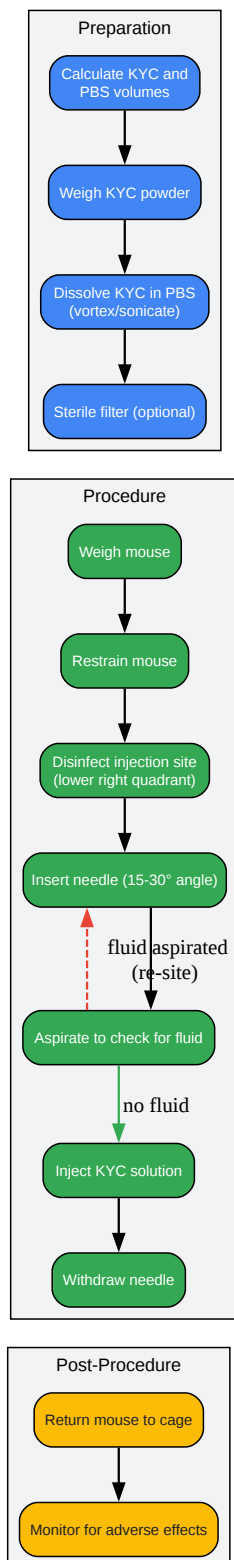
The therapeutic effects of **N-acetyl lysyltyrosylcysteine amide** are associated with the modulation of key signaling pathways involved in inflammation and oxidative stress.

- **HMGB1/TLR4/RAGE Pathway:** High mobility group box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from damaged cells, can activate pro-inflammatory signaling through receptors like Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE).[8][9][10] Studies have shown that KYC treatment can decrease the levels of HMGB1, RAGE, and TLR4, suggesting an inhibitory effect on this pro-inflammatory axis.[11][12][13]
- **Keap1/Nrf2 Pathway:** The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response.[3][14][15] Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to induce the expression of antioxidant enzymes.[14][15][16] KYC has been shown to activate the Nrf2 pathway, leading to an enhanced antioxidant response.[11][13]

Logical Relationship of KYC's Mechanism of Action



Experimental Workflow for Intraperitoneal Injection of KYC

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